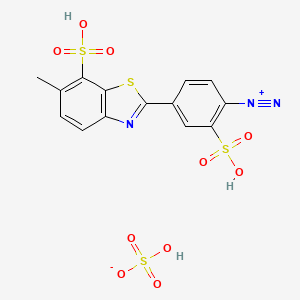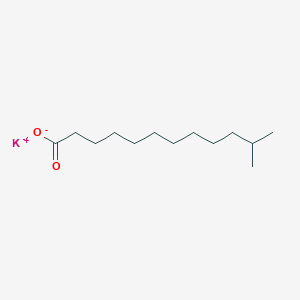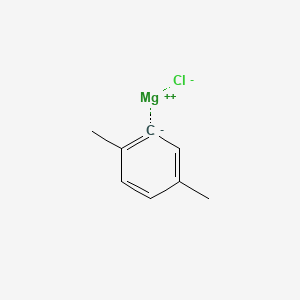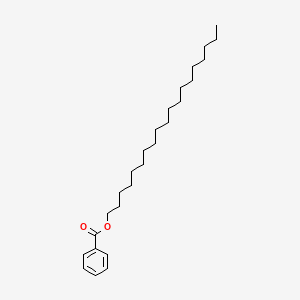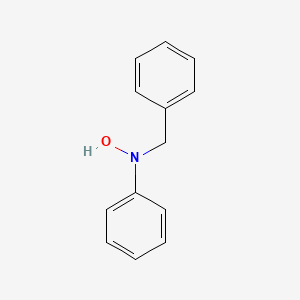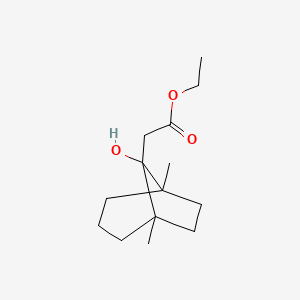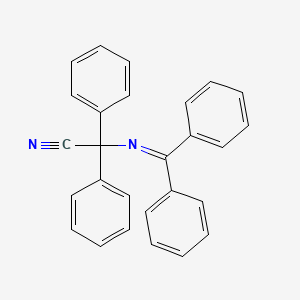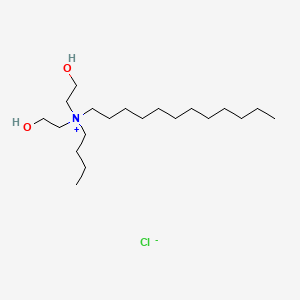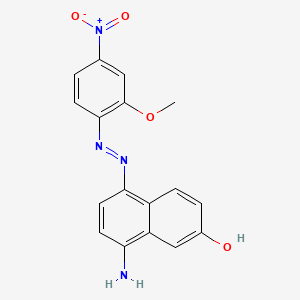
8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 285-171-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 285-171-1 involves several synthetic routes, which may include solid-phase, gas-phase, and liquid-phase methods . Each method has its own set of reaction conditions, such as temperature, pressure, and the presence of catalysts, which are crucial for the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of EINECS 285-171-1 is often scaled up to meet market demands. This involves optimizing the reaction conditions to ensure high yield and purity of the product. Techniques such as hydrothermal and solvothermal synthesis are commonly employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 285-171-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
EINECS 285-171-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is utilized in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of EINECS 285-171-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used . Understanding these mechanisms is crucial for optimizing its applications in research and industry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: EINECS 285-171-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or exhibit comparable chemical properties .
Uniqueness: What sets EINECS 285-171-1 apart from its counterparts is its unique combination of properties, which make it particularly suitable for specific applications. This uniqueness is often highlighted in comparative studies to demonstrate its advantages over other compounds .
Eigenschaften
CAS-Nummer |
85030-46-2 |
|---|---|
Molekularformel |
C17H14N4O4 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
8-amino-5-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N4O4/c1-25-17-8-10(21(23)24)2-6-16(17)20-19-15-7-5-14(18)13-9-11(22)3-4-12(13)15/h2-9,22H,18H2,1H3 |
InChI-Schlüssel |
PQAXKPIDVBMZJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C3C=CC(=CC3=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


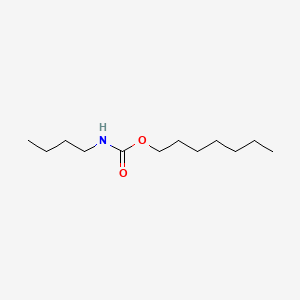
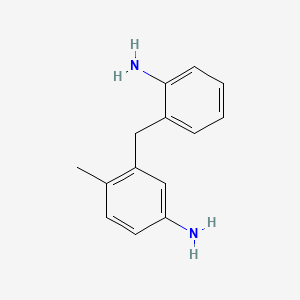
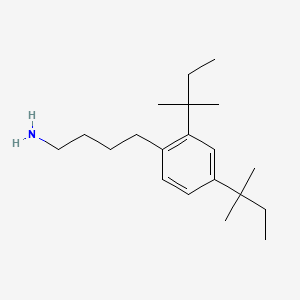
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
